4-Bromo-2-formylphenyl 4-methylbenzoate
Description
4-Bromo-2-formylphenyl 4-methylbenzoate is a brominated aromatic ester featuring a formyl group at the ortho position and a 4-methylbenzoate ester moiety.
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10-2-4-11(5-3-10)15(18)19-14-7-6-13(16)8-12(14)9-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXHDDYVJVTGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzoate typically involves the esterification of 4-bromo-2-formylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-formylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 4-Bromo-2-carboxyphenyl 4-methylbenzoate
Reduction: 4-Bromo-2-hydroxymethylphenyl 4-methylbenzoate
Substitution: Various substituted phenyl 4-methylbenzoates depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-formylphenyl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing the compound to interact with various biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 4-formyl-2-nitrophenyl 4-bromo-benzoate increases the electrophilicity of the aldehyde compared to the methyl group in the target compound, making it more reactive in nucleophilic additions .
- Solubility : Ethoxy and methoxy substituents (e.g., in ’s compound) enhance solubility in polar solvents compared to the hydrophobic methyl group in the target compound .
Key Observations :
- SHELX Dominance : Most compounds, including the target, rely on SHELX software for crystal structure refinement, ensuring high accuracy in bond length and angle measurements .
Biological Activity
4-Bromo-2-formylphenyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
This compound (CAS No. 431937-89-2) features a bromobenzene moiety attached to a formyl group and a methylbenzoate group. The synthesis typically involves the acylation of 4-bromo-2-formylphenol with methylbenzoate under controlled conditions. The compound's structure can be represented as follows:
Biological Activity
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar compounds, indicating that derivatives with bromine substitutions can exhibit enhanced activity against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. For instance, compounds with similar structures have shown significant inhibition against multidrug-resistant strains, suggesting that 4-bromo substituents may contribute to increased potency against pathogens .
Anticancer Properties
The antiproliferative effects of related compounds have been documented extensively. For example, derivatives exhibiting structural similarities to this compound demonstrated IC50 values in the nanomolar range across various cancer cell lines. These studies suggest that such compounds may disrupt cell cycle progression and induce apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.5 | Microtubule disruption |
| Compound B | HT-29 | 0.8 | Apoptosis induction |
| Compound C | A549 | 1.2 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound can bind to active sites on enzymes or receptors, thereby inhibiting their function. For instance, studies on structurally similar compounds indicate that they may block critical enzymatic pathways involved in tumor growth or bacterial resistance mechanisms .
Case Studies
- Antimicrobial Evaluation : In a study assessing the efficacy of various benzoate derivatives, it was found that those with halogen substitutions exhibited enhanced antibacterial properties against resistant strains . The study utilized standard disk diffusion methods and determined minimum inhibitory concentrations (MICs).
- Cancer Cell Line Testing : A series of benzoate derivatives were tested on multiple cancer cell lines, including MCF7 and HT-29. The results indicated that certain substitutions significantly improved antiproliferative activity, leading to further investigations into their mechanisms involving apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
